4-Methylumbelliferyl Decanoate, commonly referred to as 4-Methylumbelliferone (4-MU), is a derivative of coumarin with a wide range of biological activities. It has been extensively studied for its potential therapeutic applications, particularly in the context of cancer treatment, due to its ability to inhibit hyaluronan (HA) synthesis. HA is a significant component of the extracellular matrix and plays a crucial role in cell proliferation, migration, and tumor progression. The inhibition of HA synthesis by 4-MU has shown promising results in various cancer models, including ovarian, melanoma, and prostate cancer, as well as in the context of inflammation and autoimmunity13569.
4-MU exerts its antitumor effects primarily by inhibiting the synthesis of HA. This inhibition occurs through the depletion of cellular UDP-glucuronic acid (UDP-GlcUA), which is a substrate for HA synthesis, and by downregulating the expression of HA synthase 2 and 3 (HAS2 and HAS3)6. The reduction in HA synthesis leads to a decrease in cell proliferation, migration, and invasion, as well as the suppression of tumor growth and metastasis in various cancer cell lines15689. Additionally, 4-MU has been shown to induce apoptosis in cancer cells by modulating various signaling pathways, including the upregulation of pro-apoptotic molecules and downregulation of anti-apoptotic and growth-promoting factors9.
In ovarian cancer, 4-MU has been shown to inhibit tumor growth and prolong survival in a rat peritoneal carcinomatosis model. It achieves this by suppressing the expression of thymidine phosphorylase (TP), which is involved in tumor proliferation1. In melanoma cells, 4-MU inhibits HA synthesis, reducing cell adhesion and locomotion, which are critical steps in tumor metastasis568. Furthermore, 4-MU enhances the anticancer activity of gemcitabine in human pancreatic cancer cells, suggesting its potential as a chemosensitizer7. In prostate cancer, 4-MU inhibits cell growth and induces apoptosis, leading to a significant decrease in tumor growth in animal models9.
4-MU derivatives have been synthesized and evaluated for their antioxidant activities. These derivatives exhibit excellent radical scavenging activities, which are compared with standard antioxidants. The antioxidant mechanisms of these derivatives have been studied using Density Functional Theory (DFT)-based quantum chemical studies, revealing insights into their electron levels and molecular interactions2.
The role of HA in chronic inflammation and autoimmunity has been explored, with studies demonstrating that 4-MU treatment can have beneficial effects in animal models of diseases such as type 1 diabetes and multiple sclerosis. The inhibition of HA synthesis by 4-MU may contribute to the modulation of immune responses and the reduction of inflammation3.
4-MU has been used to induce a hyaluronic-acid-deficient extracellular matrix in cultured human skin fibroblasts. This modification of the extracellular matrix can be useful for functional studies of HA and its role in cell behavior and tissue organization4.
The potential for 4-MU to selectively target UDP-glucose dehydrogenase (UGDH), an enzyme involved in the synthesis of both HA and sulphated-glycosaminoglycans (sGAGs), has been investigated. 4-MU suppresses UGDH expression and reduces chondrogenic matrix accumulation, suggesting that it may have clinical applications in conditions where selective inhibition of GAG synthesis is desired10.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6